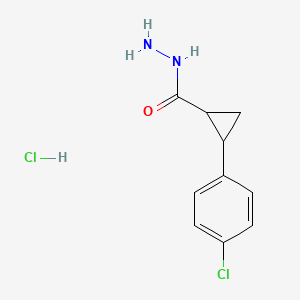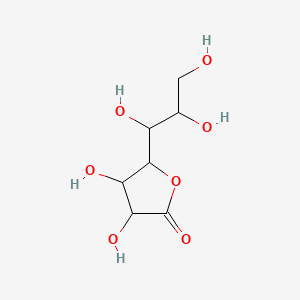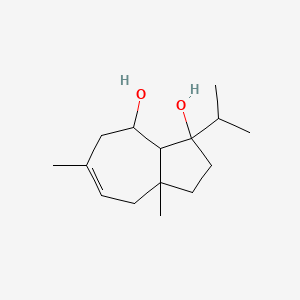![molecular formula C17H22N4O5S3 B12303259 (2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)
(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 4-(metilsulfanil)butanoico, (2S)-2-{[1-(2,1,3-benzotiazol-4-sulfonil)piperidin-4-IL]formamida}- es un complejo compuesto orgánico con aplicaciones potenciales en diversos campos científicos. Este compuesto presenta una estructura única que incluye un grupo benzotiazol, un anillo de piperidina y una cadena de ácido butanoico, convirtiéndolo en un tema de interés para investigadores en química, biología y medicina.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del Ácido 4-(metilsulfanil)butanoico, (2S)-2-{[1-(2,1,3-benzotiazol-4-sulfonil)piperidin-4-IL]formamida}- generalmente implica múltiples pasos, comenzando con la preparación del cloruro de benzotiazol sulfonilo. Este intermedio luego se hace reaccionar con piperidina para formar el derivado de piperidina sulfonilo. El paso final implica la unión de este derivado con ácido (2S)-2-amino-4-(metilsulfanil)butanoico en condiciones apropiadas para producir el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones. El proceso también puede implicar pasos de purificación como recristalización o cromatografía para obtener el producto final en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 4-(metilsulfanil)butanoico, (2S)-2-{[1-(2,1,3-benzotiazol-4-sulfonil)piperidin-4-IL]formamida}- puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo metilsulfanil puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El grupo benzotiazol puede reducirse en condiciones específicas.
Sustitución: El grupo sulfonilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos como las aminas para reacciones de sustitución. Las condiciones para estas reacciones varían, pero a menudo requieren temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del grupo metilsulfanil puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
El Ácido 4-(metilsulfanil)butanoico, (2S)-2-{[1-(2,1,3-benzotiazol-4-sulfonil)piperidin-4-IL]formamida}- tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto lo convierte en un candidato potencial para estudiar interacciones y vías biológicas.
Medicina: Puede tener potencial terapéutico debido a su capacidad para interactuar con objetivos moleculares específicos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales o como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción del Ácido 4-(metilsulfanil)butanoico, (2S)-2-{[1-(2,1,3-benzotiazol-4-sulfonil)piperidin-4-IL]formamida}- implica su interacción con objetivos moleculares específicos. El grupo benzotiazol puede interactuar con enzimas o receptores, mientras que el anillo de piperidina puede mejorar la afinidad de unión. Los efectos del compuesto están mediados por estas interacciones, lo que lleva a cambios en las vías celulares y las respuestas biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
Haluros de plomo de metilamonio: Estos compuestos tienen aplicaciones en células solares y otros dispositivos electrónicos.
Compuesto E relacionado con adapaleno: Utilizado en aplicaciones farmacéuticas.
2-(2-(Dimetilamino)etoxi)etanol: Un compuesto orgánico con múltiples grupos funcionales.
Singularidad
El Ácido 4-(metilsulfanil)butanoico, (2S)-2-{[1-(2,1,3-benzotiazol-4-sulfonil)piperidin-4-IL]formamida}- es único debido a su combinación de un grupo benzotiazol, un anillo de piperidina y una cadena de ácido butanoico. Esta estructura le proporciona propiedades químicas y biológicas distintas que no se encuentran en otros compuestos similares.
Propiedades
Fórmula molecular |
C17H22N4O5S3 |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
2-[[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H22N4O5S3/c1-27-10-7-13(17(23)24)18-16(22)11-5-8-21(9-6-11)29(25,26)14-4-2-3-12-15(14)20-28-19-12/h2-4,11,13H,5-10H2,1H3,(H,18,22)(H,23,24) |
Clave InChI |
WFCAODYMIJBZIQ-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-Biphenyl]-2-yl)propanoic acid](/img/structure/B12303178.png)


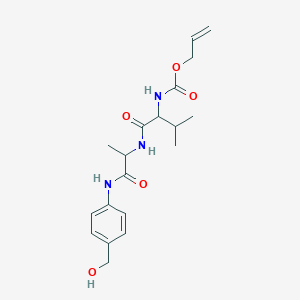


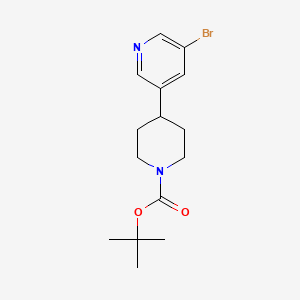
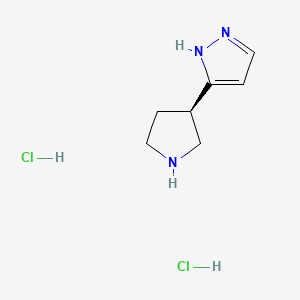

![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B12303246.png)
![[1,3-bis(1-naphthalen-1-ylethyl)-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B12303252.png)
